4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carbothioamide
Description
4-(1,3-Benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carbothioamide is a piperazine-derived compound featuring a benzodioxole moiety and a 4-chlorophenyl group linked via a carbothioamide bridge. The compound has been explored for its anti-inflammatory properties when incorporated into chitosan silver nanoparticles (P1C-Tit*CAgNPs), which demonstrated efficacy in reducing hemolytic activity and inflammation in preclinical studies . Its synthesis involves reacting 1-(1,4-benzodioxane-2-carbonyl)piperazine with 4-chlorophenyl isocyanate in dichloromethane (DCM) with triethylamine (TEA) as a base, followed by spectral validation (¹H NMR, LC-MS) .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S/c20-15-2-4-16(5-3-15)21-19(26)23-9-7-22(8-10-23)12-14-1-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSGHZGSDCNUAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carbothioamide is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 357.85 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a piperazine ring substituted with a benzodioxole moiety and a chlorophenyl group, which may influence its interaction with biological targets.
Research indicates that compounds with similar structural frameworks often interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. The benzodioxole moiety is known for its affinity towards these receptors, suggesting that this compound may exhibit psychoactive properties.
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Serotonin Receptor Modulation :
- Compounds with similar structures have been shown to act as selective serotonin reuptake inhibitors (SSRIs), potentially aiding in the treatment of depression and anxiety disorders.
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Dopamine Receptor Interaction :
- The presence of the piperazine ring is indicative of activity at dopamine receptors, which could be relevant for treating conditions such as schizophrenia or Parkinson's disease.
In Vitro Studies
Recent studies have evaluated the compound's biological activity against various cancer cell lines and protein kinases:
- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell proliferation in several tumor cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 0.045 |
| HCT116 | 0.037 |
| PC3 (prostate) | 0.050 |
Case Studies
-
Neuropharmacological Effects :
- A study published in the Journal of Medicinal Chemistry explored the neuropharmacological effects of related piperazine derivatives, noting their potential as anxiolytics and antidepressants due to their serotonin receptor affinity.
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Anticancer Activity :
- Another investigation highlighted the anticancer properties of similar compounds, showing that they could induce apoptosis in cancer cells through caspase activation pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine Carbothioamides
Key Observations :
- Substituent Position and Activity: The anti-inflammatory activity of the target compound is linked to the benzodioxol-5-ylmethyl group, which enhances interactions with phospholipase A2 (PLA2) in nanoparticle formulations . In contrast, ML267’s pyridyl substituents confer specificity for bacterial targets .
- Chlorophenyl Variants : Replacing the 4-chlorophenyl group with 2,4-dichlorophenyl (CAS 6419-99-4) may alter binding affinity due to increased steric hindrance, though biological data are lacking .
Amuvatinib (MP-470): A Piperazine Carbothioamide with Anticancer Activity
Amuvatinib (N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide) shares the benzodioxolylmethyl and carbothioamide groups with the target compound but replaces the 4-chlorophenyl with a benzofuropyrimidinyl moiety. This structural modification shifts its application to oncology, where it inhibits c-Kit and other tyrosine kinases involved in cancer progression .
Table 2: Comparison with Amuvatinib
Mechanistic Insight : The benzofuropyrimidinyl group in Amuvatinib enables π-π stacking interactions with kinase ATP-binding pockets, a feature absent in the target compound’s simpler 4-chlorophenyl group .
Carbothioamide vs. Carboxamide Analogs
Replacing the carbothioamide (-C(=S)NH-) group with carboxamide (-C(=O)NH-) significantly alters bioactivity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carbothioamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Piperazine ring formation via condensation of ethylenediamine derivatives with dihaloalkanes under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Introduction of the 1,3-benzodioxol-5-ylmethyl group via nucleophilic substitution or coupling reactions (e.g., using benzodioxole-containing alkyl halides).
- Step 3 : Carbothioamide functionalization by reacting the piperazine intermediate with 4-chlorophenyl isothiocyanate in anhydrous THF .
- Purification : Normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) is critical for isolating the final product .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Methodological Answer :
- X-ray Crystallography : Resolves the chair conformation of the piperazine ring and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
- IR Spectroscopy : Confirms the carbothioamide group (C=S stretch at ~1170–1185 cm⁻¹) and benzodioxole C–O–C vibrations (~1250 cm⁻¹) .
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm) and benzodioxole methylene protons (δ 5.9–6.1 ppm) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screens focus on:
- Enzyme Inhibition : Testing against carbonic anhydrase isoforms (hCA I/II) using fluorometric assays, with IC₅₀ values compared to reference inhibitors like acetazolamide .
- Antimicrobial Activity : Agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact pharmacological activity?
- Methodological Answer :
- SAR Studies : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Activity trends correlate with LogP values (computed via XLogP3.AA ~3.4) and hydrogen-bond acceptor counts .
- Case Example : Fluorine substitution on the benzodioxole ring enhances metabolic stability but may reduce solubility (clogP increases by ~0.5 units) .
Q. What challenges arise in balancing solubility and bioavailability during formulation?
- Methodological Answer :
- Solubility Optimization : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride) improve aqueous solubility, countering the compound’s high hydrophobicity (XLogP ~3.4) .
- Bioavailability : Microsomal stability assays (e.g., rat liver microsomes) identify metabolic hotspots (e.g., benzodioxole methylene oxidation) for prodrug strategies .
Q. How can contradictory data in receptor binding assays be resolved?
- Methodological Answer :
- Assay Validation : Compare radioligand binding (e.g., ³H-spiperone for dopamine receptors) with functional assays (cAMP modulation). Discrepancies may arise from allosteric vs. orthosteric binding .
- Computational Docking : Use Schrödinger Suite or AutoDock to model binding poses. For example, the 4-chlorophenyl group may sterically hinder D3R binding vs. D2R .
Q. What strategies address low yields in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors improve reaction control for exothermic steps (e.g., benzodioxole alkylation) .
- Catalyst Screening : Pd/C or Ni catalysts enhance coupling efficiency in piperazine functionalization steps (yield increases from 45% to 72%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
